molecular formula C12H9N3O2 B8159648 methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate

methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate

Cat. No.: B8159648
M. Wt: 227.22 g/mol
InChI Key: ZAOMCKUJOJLTIR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a cyano group and a methyl ester group attached to a benzoate ring, along with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-cyano-2-aminobenzoic acid with an imidazole derivative in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound in biological systems.

Comparison with Similar Compounds

    Methyl 5-cyano-2-(1H-pyrazol-1-yl)benzoate: Similar structure but with a pyrazole ring instead of an imidazole ring.

    Methyl 5-cyano-2-(1H-triazol-1-yl)benzoate: Contains a triazole ring, offering different chemical properties and reactivity.

    Methyl 5-cyano-2-(1H-tetrazol-1-yl)benzoate: Features a tetrazole ring, which can enhance the compound’s stability and biological activity.

Uniqueness: Methyl 5-cyano-2-(1H-imidazol-1-yl)benzoate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The imidazole ring’s ability to coordinate with metal ions and participate in hydrogen bonding makes it a versatile scaffold for drug design and material science applications.

Properties

IUPAC Name

methyl 5-cyano-2-imidazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-17-12(16)10-6-9(7-13)2-3-11(10)15-5-4-14-8-15/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOMCKUJOJLTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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